(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. It has garnered attention due to its potential biological activities and applications in medicinal chemistry. The compound's structure features a fused ring system that includes an imidazole ring and a pyridine ring, with a methyl group at the 7-position and a methanamine group at the 3-position. This unique configuration contributes to its chemical properties and biological interactions.
The compound can be synthesized through various chemical methods, and its applications span across fields such as pharmaceuticals and materials science. Its relevance in scientific research is underscored by the increasing interest in heterocyclic compounds for drug development.
(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine is classified as an organic nitrogen-containing heterocycle. Its classification is significant due to the diverse reactivity and biological implications associated with nitrogenous heterocycles.
The synthesis of (7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine typically involves the cyclization of suitable precursors under controlled conditions. A common synthetic route includes:
The synthesis may utilize various reagents and conditions to optimize yield and purity. Techniques such as continuous flow reactors can enhance efficiency during industrial-scale production.
The molecular formula of (7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine is . Its structure can be represented as follows:
The molecular weight of (7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine is approximately 148.21 g/mol. The compound exhibits distinct physical properties due to its unique molecular structure.
(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine primarily involves its interaction with biological targets through binding to specific receptors or enzymes. The presence of the nitrogen atoms in the heterocyclic structure allows for hydrogen bonding and other interactions that facilitate its biological activity.
The proposed mechanism includes:
Further studies on solubility, stability, and reactivity are essential for understanding its practical applications in scientific research.
(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine has several scientific uses:
The ongoing research into this compound highlights its significance in multiple domains, particularly in drug discovery and development processes.
Imidazo[1,2-a]pyridine (IP) represents a privileged scaffold in medicinal chemistry, first gaining prominence with the approval of zolpidem (hypnotic, 1988) and alpidem (anxiolytic, 1990s). This fused bicyclic 5,6-heterocycle exhibits remarkable structural plasticity, enabling diverse receptor interactions. Clinically approved derivatives demonstrate therapeutic applications spanning CNS disorders (zolpidem), cardiology (olprinone), and gastroenterology (zolimidine) [6] [9]. The scaffold’s "drug prejudice" status stems from its balanced physicochemical properties: moderate logP (1-3), molecular weight (<350 Da for most derivatives), and hydrogen-bonding capacity facilitating membrane permeability and target engagement. Recent decades witnessed a resurgence in IP drug discovery, with over 17 IP-based candidates in clinical trials for conditions including tuberculosis (telacebec/Q203, Phase IIa), cancer, and Alzheimer’s disease [1] [9]. The structural evolution progressed from early 2D QSAR models to contemporary fragment-based designs exploiting the scaffold’s capacity for hydrogen bonding (N1, N3) and π-stacking (aromatic ring).
Substituent positioning on the IP core critically determines pharmacological activity through steric, electronic, and conformational effects:
Table 1: Position-Specific Effects of Imidazo[1,2-a]pyridine Substitutents
Position | Electronics | Preferred Substituents | Biological Impact | Example Activity Shift |
---|---|---|---|---|
C3 | Electron-deficient | Amides, methanamine, vinyl | Target specificity (QcrB inhibition, kinase mod.) | MIC₉₀: 0.004μM (anti-TB) [1] |
C7 | Moderately activating | Methyl, methoxy, halogens | Enhanced metabolic stability, cell penetration | Cytotoxicity IC₅₀: ↓30% (methyl vs H) [3] |
C6 | Variable | Halogens, small alkyls | π-stacking efficiency, solubility | AChE IC₅₀: 79μM (methyl@R4) [9] |
N1 | Basic nitrogen | H, alkyl groups | Protonation state (pH-dependent activity) | GABA_A binding affinity ↑ [6] |
The (7-methylimidazo[1,2-a]pyridin-3-yl)methanamine scaffold demonstrates multi-target engagement in neurological disorders:
Table 2: Neuropharmacological Targets of Methanamine-Functionalized IP Derivatives
Target | Affinity/IC₅₀ | Mechanistic Role | Structural Determinants |
---|---|---|---|
Acetylcholinesterase (AChE) | 79μM (2h analog) | PAS binding; ↑ acetylcholine levels | C3-methanamine H-bonding, 7-methyl for hydrophobic fit |
Butyrylcholinesterase (BChE) | 65μM (2j analog) | Hydrolysis of butyrylcholine; amyloid regulation | Di-Cl phenyl + unsubstituted IP core |
GABA_A/benzodiazepine site | Not quantified | Allosteric modulation; anxiolytic/hypnotic effects | Requires 3-amide/ester for high affinity (non-covalent) |
In oncology, the 7-methyl-3-methanamine motif enables covalent targeting of mutant kinases:
Table 3: Anticancer Mechanisms of IP Derivatives with 7-Methyl/Methanamine Features
Mechanism | Compound Example | Cellular Effect | Key Structural Features |
---|---|---|---|
Covalent KRAS G12C inhibition | I-11 | GTPase inactivation; ↓ MAPK signaling | C3-acrylamide warhead + 7-methyl for hydrophobic fit |
p53/p21 activation | IP-5 | G1/S arrest; caspase-7/8 cleavage | C3-amide + 7-methyl (HCC1937 IC₅₀: 45μM) |
PI3Kα inhibition | HS-173 | ↓ pAkt; ↓ mTOR signaling; autophagy | Morpholino-triazine at C3 + unsubstituted C7 |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9